molecular formula C13H13N3O4 B11071575 3-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11071575
M. Wt: 275.26 g/mol
InChI Key: IXNGFKMRMBMBOC-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, an oxadiazole ring, and an isopropyl group, making it structurally unique and potentially useful in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with disubstituted halomethanes to form 1,3-benzodioxole . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzodioxole moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring and the isopropyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential efficacy in various applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H13N3O4/c1-7(2)14-12(17)13-15-11(16-20-13)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,17)

InChI Key

IXNGFKMRMBMBOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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